N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide
Description
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a heterocyclic benzamide derivative featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 2,3-dimethylphenyl group and a 2-methoxybenzamide moiety. Its molecular formula is C25H23N7O2 (assuming structural similarity to ’s analog), with a molecular weight of approximately 453.5 g/mol . The 2-methoxybenzamide substituent contributes to its electronic and steric profile, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-8-7-10-20(17(15)3)31-23-19(13-28-31)24(27-14-26-23)32-22(12-16(2)30-32)29-25(33)18-9-5-6-11-21(18)34-4/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVPVFAKRPUWFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR) based on recent studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C20H22N6O2
- Molecular Weight : 378.43 g/mol
The compound features a complex pyrazolo[3,4-d]pyrimidine scaffold, which is known for its diverse biological activities, particularly in inhibiting tumor cell proliferation.
In Vitro Studies
Recent studies have demonstrated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and PC-3 (prostate cancer).
- IC50 Values :
- A549: 2.24 µM
- MCF-7: 1.74 µM
- Doxorubicin (control): 9.20 µM for A549 cells.
These results indicate that the compound exhibits a higher potency compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Induction of Apoptosis : Flow cytometric analysis revealed that the compound significantly increases apoptosis in A549 cells at low micromolar concentrations.
- Caspase Activation : Increased levels of caspase-3 were observed, suggesting that the compound activates apoptotic pathways .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:
| Compound | Modification | IC50 (µM) | Remarks |
|---|---|---|---|
| 1a | Parent | 2.24 | High activity against A549 |
| 1d | Methyl substitution | 1.74 | Enhanced activity in MCF-7 |
| 12b | Structural variant | Not specified | Induces S phase arrest and increases apoptosis by 18.98-fold |
These findings underscore the importance of specific functional groups in enhancing anticancer properties .
Study on Pyrazolo[3,4-d]pyrimidine Derivatives
A recent study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects against the NCI 60 human tumor cell line panel. The most potent derivatives were further tested against breast cancer cell lines MDA-MB-468 and T47D:
Scientific Research Applications
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will delve into its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity for cancer cells over normal cells.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Pyrazole derivatives have been reported to possess antibacterial and antifungal properties. A comparative analysis of various derivatives revealed that the introduction of methoxy groups significantly improved their efficacy against resistant strains of bacteria.
Neuroprotective Effects
Emerging studies suggest potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress markers are mechanisms through which these compounds may exert protective effects on neuronal cells.
Organic Electronics
The unique electronic properties of pyrazolo[3,4-d]pyrimidine derivatives make them suitable candidates for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating such compounds into device architectures can enhance charge transport efficiency.
Case Study 1: Anticancer Efficacy
A recent study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against various cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anticancer properties.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, a library of pyrazolo[3,4-d]pyrimidine derivatives was screened against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Group
The position and nature of substituents on the benzamide moiety significantly alter molecular properties. For example:
- N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide () replaces the 2-methoxy group with a 4-ethoxy substituent.
- 4-Methoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide () features a 4-methoxybenzamide group instead of 2-methoxy. Positional isomerism here could affect hydrogen bonding or π-π stacking interactions with target proteins .
Variations in Aromatic Ring Substituents
The substitution pattern on the phenyl ring attached to the pyrazolo-pyrimidine core also plays a critical role:
- N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxybenzamide () replaces the 2,3-dimethylphenyl group with a 2,4-dimethylphenyl substituent. This minor positional change reduces molecular weight slightly to 453.5 g/mol (C25H23N7O2) and may influence binding pocket compatibility due to altered steric hindrance .
Heterocyclic Core Modifications
Replacing the pyrazolo[3,4-d]pyrimidine core with other heterocycles drastically alters electronic properties:
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () incorporates a thieno[3,2-d]pyrimidine system.
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () uses a pyrazolo[3,4-b]pyridine core. This modification reduces nitrogen content (C21H22N6O, MW 374.4 g/mol) and may affect solubility and bioavailability .
Fluorinated Derivatives
The introduction of fluorine atoms, as seen in N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (), increases metabolic stability and electronegativity. With a molecular weight of 502.52 g/mol (C27H24F2N6O2), this compound’s difluoromethyl group enhances resistance to oxidative degradation .
Structural and Spectroscopic Insights
highlights the utility of NMR data in comparing substituent effects. For the target compound, the 2-methoxybenzamide group likely induces chemical shift changes in specific regions (e.g., protons near the methoxy group), analogous to shifts observed in regions A (positions 39–44) and B (positions 29–36) of related compounds . Such shifts can help map structural differences and predict interactions with biological targets.
Preparation Methods
Core Heterocyclic Framework Construction
The compound’s pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the reaction of 5-aminopyrazole derivatives with β-diketones or their equivalents under alkaline conditions . For instance, 4-chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine serves as a critical intermediate, synthesized by treating 5-amino-3-(2,3-dimethylphenyl)pyrazole-4-carbonitrile with triethyl orthoformate in acetic acid .
Key Reaction Conditions:
-
Solvent: Acetic acid or ethanol
-
Temperature: Reflux (80–110°C)
-
Catalyst: Piperidine or KOH
Functionalization of the Pyrazole Moiety
The 3-methyl-1H-pyrazol-5-yl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling. A representative method involves reacting the pyrazolo[3,4-d]pyrimidine intermediate with 3-methyl-5-aminopyrazole in the presence of a palladium catalyst .
Optimized Protocol:
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 90°C | Coupling of pyrazole | 68% |
| 2 | 2-Methoxybenzoyl chloride, DCM, RT | Amide formation | 82% |
This stepwise approach ensures regioselectivity, critical for avoiding isomeric byproducts .
Amide Bond Formation
The final benzamide group is installed via acyl chloride coupling. Treating the pyrazole-amine intermediate with 2-methoxybenzoyl chloride in dichloromethane (DCM) at room temperature achieves the desired amide linkage .
Critical Parameters:
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Base: Triethylamine (TEA) for HCl scavenging
-
Solvent: Anhydrous DCM or THF
-
Reaction Time: 4–6 hours
Alternative Routes and Modifications
Recent studies explore microwave-assisted synthesis to accelerate ring-forming steps. For example, irradiating a mixture of 5-aminopyrazole and ethyl cyanoacetate at 150°C for 20 minutes reduces reaction time from hours to minutes while maintaining yields of 70–80% . Additionally, enzymatic catalysis has been investigated for amide bond formation, though yields remain suboptimal (50–55%) compared to traditional methods .
Structural Characterization and Validation
Advanced spectroscopic techniques confirm the compound’s structure:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step processes, including cyclization and substitution reactions. Key steps include:
-
Pyrazolo[3,4-d]pyrimidine Core Formation : Cyclization of precursors like 2,3-dimethylphenylhydrazine and 3-methyl-1H-pyrazol-5-amine under reflux in ethanol or DMF .
-
Substitution Reactions : Electrophilic aromatic substitution (e.g., methoxybenzamide coupling) using coupling agents like EDCI/HOBt in anhydrous DMF at 0–25°C .
-
Optimization Parameters :
Parameter Optimal Condition Impact Solvent DMF or THF Higher polarity solvents improve solubility of intermediates . Catalyst Triethylamine (TEA) Facilitates coupling reactions; reduces side products . Temperature 60–80°C for cyclization Balances reaction rate and decomposition risks .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6 or CDCl3) resolves aromatic protons (δ 7.0–8.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₈H₂₅N₇O₂) with <2 ppm error .
- HPLC-PDA : Purity assessment using a C18 column (ACN/water gradient, 0.1% TFA); retention time ~12–14 min .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay (e.g., against JAK2 or EGFR kinases) at 1–10 µM concentrations .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48h exposure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on bioactivity?
Example SAR findings from analogous compounds:
| Substituent Position | Bioactivity Trend | Mechanism Insight |
|---|---|---|
| 2,3-Dimethylphenyl (R₁) | ↑ Lipophilicity → Enhanced membrane permeability | Steric bulk may improve target binding affinity. |
| 2-Methoxybenzamide (R₂) | Electron-withdrawing groups → ↑ Kinase inhibition | Methoxy group stabilizes H-bonding with ATP-binding pockets . |
| Methodology : |
- Synthesize derivatives with halogen (F, Cl) or trifluoromethyl substitutions at R₁/R₂.
- Compare IC₅₀ values in kinase assays and correlate with computational docking (e.g., AutoDock Vina) .
Q. How to address contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal incubation; t₁/₂ <30 min suggests rapid clearance) .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites (e.g., quinone derivatives from hepatic CYP450 oxidation) .
- Formulation Optimization : Nanoemulsions or PEGylation to improve bioavailability if solubility <10 µg/mL .
Q. What computational strategies identify potential molecular targets?
- Phylogenetic Analysis : Compare kinase inhibition profiles with known inhibitors (e.g., imatinib for Abl kinase) using ChEMBL data .
- Molecular Dynamics (MD) Simulations : Simulate binding modes over 100 ns trajectories (AMBER force field) to assess binding free energy (ΔG < -8 kcal/mol indicates strong binding) .
- Network Pharmacology : Construct protein-protein interaction networks (STRING DB) to identify off-target effects (e.g., unintended MAPK pathway modulation) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC₅₀ values across studies?
-
Standardize Assay Conditions :
Variable Recommended Standardization Cell Line Use ATCC-validated lines (e.g., MCF-7 HTB-22). Serum Concentration 10% FBS to avoid serum protein binding artifacts . Incubation Time 48h for most adherent cell lines . -
Cross-Validate with Orthogonal Assays : Confirm apoptosis via Annexin V-FITC/PI staining if IC₅₀ varies >2-fold .
Methodological Tables
Q. Table 1. Key Reaction Optimization Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Solvent | DMF | 75–85% |
| Coupling | Catalyst (TEA) | 2.0 equiv | ↑ Yield by 20% |
| Purification | Column Chromatography | Hexane:EtOAc (3:1) | Purity >95% |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Substituent | IC₅₀ (JAK2) | Reference |
|---|---|---|---|
| Parent | 2,3-Dimethylphenyl | 0.45 µM | |
| Analog A | 4-Fluorophenyl | 1.2 µM | |
| Analog B | 3-Chlorophenyl | 0.78 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
